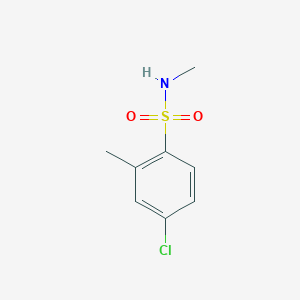

4-Chloro-N,2-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZLJETWKURVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N,2 Dimethylbenzene 1 Sulfonamide and Analogous Derivatives

Classical and Contemporary Approaches to Sulfonamide Synthesis

The formation of the sulfonamide bond (SO₂-N) is the cornerstone of sulfonamide synthesis. Over the years, a variety of methods have been developed, ranging from traditional reactions to more advanced, catalytic approaches.

Reaction of Amines with Sulfonyl Chlorides

The most fundamental and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govmdpi.com This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, is valued for its simplicity and generally high yields. nih.gov The base, typically an amine like pyridine (B92270) or triethylamine (B128534), or an inorganic base such as sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. mdpi.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and release a chloride ion.

Table 1: Examples of Bases Used in Sulfonamide Synthesis

| Base | Type | Reference |

| Pyridine | Organic | mdpi.com |

| Triethylamine | Organic | mdpi.com |

| Sodium Carbonate | Inorganic | mdpi.com |

| Diisopropylethylamine (DIPEA) | Organic | nih.gov |

| Sodium Hydroxide | Inorganic | nih.gov |

While this method is robust, the synthesis of the requisite sulfonyl chloride can sometimes be challenging and may involve harsh reagents. nih.gov

Advanced Synthetic Routes for Substituted Benzenesulfonamides

In recent years, more sophisticated methods have emerged to address the limitations of the classical approach and to allow for the synthesis of a wider array of substituted benzenesulfonamides. These routes often offer milder reaction conditions and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl sulfonamides. One such method involves the coupling of arylboronic acids with a sulfur dioxide surrogate, followed by treatment with an amine to furnish the sulfonamide. google.com This approach allows for the convergent synthesis of sulfonamides from readily available starting materials.

Another innovative strategy involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method utilizes a copper catalyst to convert the carboxylic acid to a sulfonyl chloride intermediate, which can then be reacted in-situ with an amine to produce the desired sulfonamide. nih.gov This one-pot procedure avoids the need to pre-functionalize the starting materials.

Targeted Synthesis of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide

The synthesis of the specific compound 4-Chloro-N,2-dimethylbenzene-1-sulfonamide requires a strategic approach to introduce the chloro, methyl, and N-methylsulfonamide functionalities onto the benzene (B151609) ring in the correct orientation.

Precursor Identification and Preparation Strategies (e.g., Chlorosulfonation of Dimethylbenzene Derivatives)

The key precursor for the synthesis of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide is 4-chloro-2-methylbenzene-1-sulfonyl chloride . A common and effective method for the preparation of this intermediate is the chlorosulfonation of a suitably substituted toluene (B28343) derivative.

Specifically, the chlorosulfonation of 3-chlorotoluene (m-chlorotoluene) with chlorosulfonic acid can be employed. nih.govnih.gov The reaction is typically carried out at a low temperature (e.g., 0 °C) in a solvent like chloroform. nih.govnih.gov The electrophilic chlorosulfonyl group (-SO₂Cl) is directed by the existing substituents on the benzene ring. In the case of 3-chlorotoluene, the methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The major product of this reaction is 4-chloro-2-methylbenzene-1-sulfonyl chloride, with the sulfonyl chloride group introduced at the position para to the chlorine and ortho to the methyl group.

Table 2: Chlorosulfonation of 3-Chlorotoluene

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| 3-Chlorotoluene | Chlorosulfonic Acid | Chloroform | 0 °C | 4-Chloro-2-methylbenzene-1-sulfonyl chloride | nih.govnih.gov |

Amination and Sulfonylation Steps

Once the 4-chloro-2-methylbenzene-1-sulfonyl chloride precursor is obtained, the final step is the amination with methylamine (B109427) to form the sulfonamide bond. This reaction follows the classical pathway described in section 2.1.1.

The sulfonyl chloride is reacted with methylamine in a suitable solvent. A base is required to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred to ensure completion. While a direct experimental procedure for this specific reaction is not extensively documented in the provided search results, the general methodology for reacting sulfonyl chlorides with primary amines is well-established. nih.govmdpi.com

An alternative approach could involve a two-step process where the sulfonyl chloride is first reacted with ammonia (B1221849) to give the corresponding primary sulfonamide, which is then N-methylated. nih.gov However, the direct reaction with methylamine is generally more efficient.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide would focus on maximizing the yield and purity of the final product. Key parameters to consider for optimization include:

Reaction Temperature: The amination reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions. nih.gov

Choice of Base: The selection of the base can influence the reaction rate and ease of workup. Both organic bases like triethylamine and inorganic bases like potassium carbonate are commonly used. mdpi.com

Solvent: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane, tetrahydrofuran, and acetonitrile (B52724) are common choices.

Stoichiometry of Reactants: Using a slight excess of the amine can help to drive the reaction to completion.

Table 3: Factors for Optimization of Sulfonamide Synthesis

| Parameter | Considerations |

| Temperature | Balance reaction rate and side reactions |

| Base | Neutralize acid byproduct, influence reaction rate |

| Solvent | Ensure solubility of reactants, inertness |

| Reactant Stoichiometry | Drive reaction to completion |

| Purity of Precursors | Minimize byproducts in the final product |

Derivatization Strategies for Enhancing Molecular Complexity

The core structure of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Key strategies involve altering the substituents on the sulfonamide nitrogen and functionalizing the aromatic ring.

Exploration of Substituent Effects on the N-Substituted Group

Research into the N-alkylation of sulfonamides using alcohols, facilitated by catalysts, has provided significant insights into substituent effects. acs.org Studies employing manganese or ruthenium-based catalysts demonstrate that a wide array of aryl and alkyl sulfonamides can undergo efficient mono-N-alkylation. acs.orgacs.org The electronic properties of substituents on the sulfonamide's aryl ring influence the reaction's success. For instance, electron-donating groups are readily accommodated, whereas strongly electron-withdrawing groups like nitro or cyano can prevent N-alkylation from occurring. acs.org Similarly, the choice of the alkylating agent (alcohols in this case) is crucial. A variety of substituted benzylic alcohols and simple primary aliphatic alcohols can be used as alkylating agents, leading to excellent yields of the corresponding mono-N-alkylated sulfonamides. acs.org

The electronic character of the N-substituent has been shown to directly impact the molecule's reactivity and biological interactions. For example, in the context of biodegradation, substituents with greater electron-donating potential can enhance the efficiency of the degradation process. nih.gov This is attributed to the influence of these groups on the electronic density at key atoms within the sulfonamide structure, which affects bond cleavage energies. nih.gov Theoretical studies have also been employed to understand how the length and structure of N-alkylamine chains influence the physicochemical properties and acid-base equilibria of sulfonamide derivatives. nih.gov

Table 1: Influence of N-Alkylating Agent on the Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide (B41071)

This interactive table presents data from a study on the N-alkylation of p-toluenesulfonamide with various benzylic alcohols, showcasing the effect of substituents on the alkylating agent on product yield. acs.org

| Alkylating Agent (Benzylic Alcohol) | Substituent on Benzyl Group | Isolated Yield (%) |

| Benzyl alcohol | None | 97 |

| 4-Methylbenzyl alcohol | 4-Me | 98 |

| 3-Methylbenzyl alcohol | 3-Me | 95 |

| 2-Methylbenzyl alcohol | 2-Me | 84 |

| 4-Methoxybenzyl alcohol | 4-OMe | 98 |

| 4-(Trifluoromethyl)benzyl alcohol | 4-CF₃ | 89 |

| 4-Iodobenzyl alcohol | 4-I | 93 |

| 1-Naphthalenemethanol | Naphthyl | 94 |

Modifications on the Benzene Ring: Halogenation and Alkylation

Modifying the benzene ring of the sulfonamide scaffold is another key strategy for generating structural diversity. The introduction of halogens or alkyl groups can significantly alter the compound's lipophilicity, electronic profile, and steric properties, thereby influencing its biological activity. nih.gov

Halogenation is a fundamental electrophilic aromatic substitution reaction. libretexts.org For benzene and its derivatives, direct halogenation with chlorine or bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum trichloride (B1173362) (AlCl₃), to activate the halogen. youtube.com The catalyst polarizes the halogen molecule, creating a potent electrophile that can attack the aromatic ring. youtube.com While direct fluorination is often too vigorous and iodination is typically unreactive without an oxidizing agent, specific reagents and conditions have been developed for these transformations. libretexts.org The synthesis of chloro-substituted benzenesulfonyl chlorides, the precursors to compounds like 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, can be achieved by reacting chlorobenzene (B131634) with chlorosulfonic acid, often in the presence of thionyl chloride. google.com

Alkylation of the benzene ring can be more complex. While classic Friedel-Crafts alkylation is a well-known method, it is often plagued by issues like polyalkylation and carbocation rearrangements. More modern and selective methods have been developed, such as palladium-catalyzed C-H activation/alkylation. nih.gov Research has demonstrated the successful meta-C–H alkylation of benzylsulfonamide substrates using a palladium(II) catalyst with an isoquinoline (B145761) ligand. nih.gov This protocol exhibits broad substrate scope and tolerance for various functional groups, allowing for the introduction of diverse alkyl groups from corresponding alkyl iodides. nih.gov This directed approach provides a powerful tool for late-stage functionalization, enabling precise modification of the aromatic core. nih.gov

Table 2: Palladium-Catalyzed meta-C-H Alkylation of Benzylsulfonamide with Various Alkyl Iodides

This interactive table shows the results of a directed C-H functionalization reaction, illustrating the scope of alkyl groups that can be introduced onto the benzene ring of a sulfonamide derivative. nih.gov

| Alkyl Iodide Coupling Partner | Product | Isolated Yield (%) |

| Iodocyclohexane | meta-Cyclohexyl derivative | 70 |

| 1-Iodoadamantane | meta-Adamantyl derivative | 75 |

| tert-Butyl iodide | meta-tert-Butyl derivative | 65 |

| 1-Iodopentane | meta-Pentyl derivative | 61 |

| 1-Iodooctane | meta-Octyl derivative | 55 |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro N,2 Dimethylbenzene 1 Sulfonamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is the first line of investigation for confirming the successful synthesis of a target molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, create a detailed picture of the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H-NMR Spectroscopy: For 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, the proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Due to their positions relative to the chloro, methyl, and sulfonamide groups, they would appear as a complex multiplet or as distinct doublets and doublets of doublets. The two methyl groups would each produce a singlet. The N-methyl protons would likely appear downfield compared to the aryl-methyl protons due to the influence of the adjacent sulfonamide group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this molecule, eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine atom (C-Cl) would have a characteristic shift, as would the carbons bonded to the sulfonyl group (C-S) and the methyl group (C-CH₃).

Expected NMR Signals for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.0 | Multiplet | 3 aromatic protons (Ar-H) |

| ¹H | 2.6 - 2.8 | Singlet | N-CH₃ |

| ¹H | 2.3 - 2.5 | Singlet | Ar-CH₃ |

| ¹³C | 140 - 145 | Singlet | Quaternary Ar-C (C-S) |

| ¹³C | 135 - 140 | Singlet | Quaternary Ar-C (C-CH₃) |

| ¹³C | 132 - 138 | Singlet | Quaternary Ar-C (C-Cl) |

| ¹³C | 125 - 135 | Singlet | 3 aromatic CH carbons |

| ¹³C | 30 - 35 | Singlet | N-CH₃ |

Note: The table presents expected values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide would be expected to display several characteristic absorption bands. The most prominent would be the strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. Other key signals would include C-H stretching from the aromatic and methyl groups, C=C stretching from the benzene ring, and C-N and C-Cl stretching vibrations.

Expected IR Absorption Bands for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric SO₂ Stretch | 1350 - 1310 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1150 | Strong |

| C-N Stretch | 1300 - 1200 | Medium |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns.

For 4-Chloro-N,2-dimethylbenzene-1-sulfonamide (C₈H₁₀ClNO₂S), the high-resolution mass spectrum would confirm its elemental composition. A key fragmentation pathway for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂), a loss of 64 mass units. nih.govresearchgate.net This rearrangement is often promoted by electron-withdrawing groups, such as the chlorine atom on the aromatic ring. nih.govresearchgate.net Other common fragmentation patterns include the cleavage of the S-N bond and the C-S bond, providing further structural evidence. nih.gov

Expected Fragments in the Mass Spectrum

| m/z (Mass/Charge) | Possible Fragment | Description |

|---|---|---|

| 219/221 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 155/157 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 140/142 | [Cl-C₆H₃-CH₃]⁺ | Cleavage of C-S bond |

| 125 | [C₆H₄-CH₃]⁺ | Loss of Cl from C-S cleavage fragment |

Crystallographic Analysis of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide and Related Analogues

While spectroscopic methods reveal molecular connectivity, single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of atomic positions within a crystal lattice. Although specific crystallographic data for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide is not available, extensive research on closely related analogues provides significant insight into the expected structural features. Studies on compounds like 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide and 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide reveal common packing motifs, often involving intermolecular hydrogen bonds that form centrosymmetric dimers in the crystal lattice. nih.govresearchgate.net

Crystallographic Data for Related Sulfonamide Analogues

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |

|---|---|---|---|---|

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net | C₁₂H₉Cl₂NO₂S | Monoclinic | C2/c | a=14.950, b=12.888, c=14.568; β=111.41 |

The conformation of arylsulfonamides is a key structural feature, with the molecule typically adopting a twisted or bent geometry at the sulfur atom. This is quantified by the C-SO₂-N-C torsion angle. Analysis of related structures shows that this angle can vary significantly depending on the nature and position of substituents on the aromatic rings. nih.govresearchgate.netnih.govnih.gov

Key Torsion and Tilt Angles in Related Sulfonamide Analogues

| Compound | C-SO₂-N-C Torsion Angle (°) | Inter-ring Tilt Angle (°) |

|---|---|---|

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net | 57.6 | 84.7 |

| 4-Chloro-N-(2-chlorophenyl)-2-methyl-benzenesulfonamide nih.gov | 74.8 | N/A |

| 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide nih.gov | -75.5 | 63.3 |

Absence of Specific Research Data for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide Prevents Detailed Structural Analysis

A thorough investigation of scientific literature and crystallographic databases reveals a significant lack of specific research data for the chemical compound 4-Chloro-N,2-dimethylbenzene-1-sulfonamide. Consequently, a detailed analysis of its intermolecular interactions and crystal packing motifs, as requested, cannot be provided at this time.

While studies on structurally related sulfonamide compounds are available, the strict focus on 4-Chloro-N,2-dimethylbenzene-1-sulfonamide precludes the inclusion of data from these analogs. Scientific accuracy demands that the analysis be based on experimentally determined data for the specific compound . In the absence of such data, any discussion of its crystal structure, including hydrogen bonding and other intermolecular forces, would be purely speculative and not grounded in established research findings.

Detailed crystallographic studies, which are essential for elucidating the three-dimensional arrangement of molecules in a solid state, appear not to have been published for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide. Such studies would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as definitive information on the nature and geometry of intermolecular contacts that govern the crystal packing.

Without access to single-crystal X-ray diffraction data or other advanced spectroscopic characterization results for this specific molecule, a scientifically rigorous article on its intermolecular interactions and crystal packing cannot be generated. Further experimental research is required to determine the structural properties of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro N,2 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure and reactivity, offering a predictive advantage in the study of chemical compounds.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be utilized to optimize the molecular geometry and elucidate its electronic characteristics. nih.gov

Table 1: Calculated Geometric and Electronic Properties of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide (Hypothetical DFT Data)

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | -1523.4567 |

| Dipole Moment (Debye) | 3.45 |

| C-S Bond Length (Å) | 1.78 |

| S-N Bond Length (Å) | 1.65 |

| S=O Bond Lengths (Å) | 1.45, 1.46 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule can be visualized to identify potential sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide (Hypothetical DFT Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.89 |

| LUMO Energy | -1.23 |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is particularly valuable in drug discovery for predicting how a small molecule (ligand), such as 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, might interact with a biological target, typically a protein or enzyme. nih.gov

Prediction of Binding Affinities with Biological Targets (e.g., Enzymes)

By simulating the binding process, molecular docking algorithms can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). nih.gov A lower binding energy indicates a more stable and favorable interaction. For 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, docking studies against various enzymes, such as carbonic anhydrases or kinases, which are common targets for sulfonamides, can help to predict its potential inhibitory activity.

Table 3: Predicted Binding Affinities of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide with Hypothetical Enzyme Targets

| Enzyme Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|

| Carbonic Anhydrase II | -8.2 | 0.56 |

| Cyclooxygenase-2 | -7.5 | 1.23 |

Identification of Key Interaction Sites and Residues

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the active site of the receptor. semanticscholar.org This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with 4-Chloro-N,2-dimethylbenzene-1-sulfonamide. Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For instance, the sulfonamide group is a well-known zinc-binding group in metalloenzymes, and docking can confirm and characterize this interaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the dynamic nature of molecules and their flexibility. nih.gov

Conformational analysis of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide would involve systematically rotating the rotatable bonds to identify the low-energy conformations that the molecule is likely to adopt. This is important because the bioactive conformation that binds to a receptor may not be the global minimum energy structure.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. An MD simulation of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, either in a solvent or bound to a receptor, can reveal the stability of its conformations, the flexibility of different parts of the molecule, and the nature of its interactions with its environment. This information is critical for a comprehensive understanding of its behavior at the molecular level.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Exploration of Conformational Space in Solution and Solid State

The conformational landscape of 4-chloro-N,2-dimethylbenzene-1-sulfonamide is primarily defined by the rotation around the S-N and S-C bonds. While direct crystallographic or solution-state conformational studies for this specific compound are not extensively available in the reviewed literature, valuable insights can be drawn from the analysis of closely related N-aryl benzenesulfonamide (B165840) structures.

Solid-State Conformation:

In the solid state, the conformation of N-aryl sulfonamides is dictated by a combination of intramolecular interactions and crystal packing forces. X-ray crystallographic studies of analogous compounds, such as 4-chloro-N-(substituted-phenyl)-2-methylbenzenesulfonamides, consistently reveal a non-planar arrangement of the molecule.

Key conformational features observed in the crystal structures of related compounds include:

Orientation of the N-H Bond: The orientation of the N-H bond relative to the sulfonyl group and the aromatic rings is another important conformational feature. In many crystal structures of similar compounds, the N-H bond is observed to be anti or syn to specific substituents on the rings, influencing the intermolecular hydrogen bonding patterns within the crystal lattice.

Intermolecular Interactions: The solid-state conformation is often stabilized by a network of intermolecular hydrogen bonds, typically involving the sulfonamide N-H as a donor and one of the sulfonyl oxygen atoms as an acceptor. These interactions lead to the formation of dimers or more extended supramolecular assemblies.

Based on these observations for closely related molecules, it can be inferred that 4-chloro-N,2-dimethylbenzene-1-sulfonamide in the solid state likely adopts a twisted conformation with a specific arrangement of its constituent groups to optimize crystal packing.

Solution-State Conformation:

In solution, 4-chloro-N,2-dimethylbenzene-1-sulfonamide is expected to exhibit greater conformational flexibility compared to the solid state. The absence of crystal packing forces allows for rotation around the S-N and S-C bonds, leading to an equilibrium between different conformers.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in exploring the potential energy surface of the molecule and identifying the low-energy conformers in the gas phase or in different solvent environments. For N-aryl sulfonamides, these calculations often reveal multiple stable conformers with relatively small energy differences.

Table 1: Inferred Solid-State Conformational Parameters for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide based on Analogous Structures

| Parameter | Expected Range/Value |

| C-SO₂-N-C Torsion Angle | 50° - 90° |

| Orientation of N-H Bond | anti or syn to ortho-substituents |

| Key Intermolecular Interaction | N-H···O=S Hydrogen Bonding |

Solvent Effects on Molecular Conformation and Dynamics

The conformational equilibrium of 4-chloro-N,2-dimethylbenzene-1-sulfonamide in solution is expected to be influenced by the surrounding solvent environment. Solvents can affect the relative energies of different conformers through both non-specific and specific interactions.

Non-Specific Solvent Effects:

The polarity of the solvent can play a significant role in determining the preferred conformation. The different conformers of 4-chloro-N,2-dimethylbenzene-1-sulfonamide will likely have different dipole moments. According to the principles of solvation, polar solvents will preferentially stabilize the conformer with the higher dipole moment. Therefore, a shift in the conformational equilibrium towards more polar structures can be anticipated as the dielectric constant of the solvent increases.

Specific Solvent Effects:

Specific interactions, such as hydrogen bonding between the solvent and the solute, can have a profound impact on the conformational landscape.

Hydrogen Bond Donating Solvents: Solvents with hydrogen bond donating capabilities (e.g., alcohols, water) can form hydrogen bonds with the oxygen atoms of the sulfonyl group. This interaction can influence the electron density around the sulfur atom and potentially affect the rotational barrier around the S-N and S-C bonds.

Hydrogen Bond Accepting Solvents: Solvents that can accept hydrogen bonds (e.g., ethers, acetone) will compete with the intramolecular and intermolecular hydrogen bonding of the sulfonamide group itself. In such solvents, the N-H group of 4-chloro-N,2-dimethylbenzene-1-sulfonamide can act as a hydrogen bond donor to the solvent molecules, which may disrupt the dimeric structures observed in the solid state and favor more extended, solvated conformations.

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in a solvent box. By simulating the movement of the solute and solvent molecules over time, MD can provide detailed insights into the conformational fluctuations, the lifetime of different conformational states, and the specific solute-solvent interactions that govern the conformational preferences. While specific MD simulation studies for 4-chloro-N,2-dimethylbenzene-1-sulfonamide were not identified, such studies on related sulfonamides have shown that the flexibility of the molecule increases in solution and that the solvent plays a key role in mediating the conformational transitions.

Table 2: Expected Influence of Solvent Properties on the Conformation of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide

| Solvent Property | Expected Effect on Conformation |

| High Polarity | Stabilization of conformers with larger dipole moments. |

| Hydrogen Bond Donor | Solvation of sulfonyl oxygen atoms, potentially altering rotational barriers. |

| Hydrogen Bond Acceptor | Solvation of the N-H group, leading to more extended conformations. |

Exploration of Biological Activities and Mechanistic Insights for 4 Chloro N,2 Dimethylbenzene 1 Sulfonamide Derivatives

Antimicrobial Research Focus

The antimicrobial properties of sulfonamide derivatives are well-established, primarily stemming from their ability to interfere with essential metabolic pathways in microorganisms. Research into derivatives of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide has built upon this foundation, exploring their efficacy against a wide range of bacteria.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folic Acid Synthesis Pathway

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). emerginginvestigators.orgnih.govnih.gov This enzyme is critical in the bacterial folic acid (folate) synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. nih.gov Because sulfonamides are structurally similar to pABA, they can bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the production of dihydropteroate, a precursor to folic acid. emerginginvestigators.orgresearchgate.net

Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. emerginginvestigators.org While mammals obtain folate from their diet, bacteria must synthesize it themselves, making the folate pathway an excellent target for selective toxicity. emerginginvestigators.org By disrupting this pathway, sulfonamide derivatives effectively inhibit bacterial growth and replication, exerting a bacteriostatic effect. nih.gov

Broad-Spectrum Antimicrobial Investigations (Gram-Positive and Gram-Negative Bacteria)

Derivatives of chlorobenzenesulfonamide have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Studies have shown that these compounds exhibit a wide range of efficacy, with specific molecular substitutions significantly influencing their potency.

For instance, a series of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives were tested for their antibacterial activity. One derivative, N-(2-methyl-6-nitrophenyl)-N-ethyl-4-chlorobenzenesulfonamide, showed notable activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net Similarly, other research has demonstrated the effectiveness of sulfonamide derivatives against clinical isolates of Staphylococcus aureus, another significant Gram-positive pathogen. nih.gov

In studies targeting Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane, certain sulfonamide derivatives have shown promise. Research on four new sulfonamides against 216 clinical Gram-negative isolates, including E. coli, K. pneumoniae, and P. aeruginosa, demonstrated significant antibacterial activity for three of the four compounds tested. researchgate.net The specific activity often depends on the nature of the substituents on the sulfonamide core, with features like aromatic fluorine groups potentially improving antibacterial effects. researchgate.net

| Derivative Type | Bacterial Strain | Activity (MIC) | Source |

| N-(2-methyl-6-nitrophenyl)-N-ethyl-4-chlorobenzenesulfonamide | Bacillus subtilis (Gram-positive) | 16.5 µg/mL | researchgate.net |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Gram-positive) | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | nih.gov |

| Substituted Sulfonamide 1b | E. coli (Gram-negative) | MIC90: 128 µg/mL | researchgate.net |

| Substituted Sulfonamide 1c | K. pneumoniae (Gram-negative) | MIC90: 256 µg/mL | researchgate.net |

Anticancer Activity Research

The therapeutic potential of sulfonamide derivatives extends to oncology, where they have been investigated for their ability to inhibit tumor growth through various mechanisms. These compounds can induce programmed cell death (apoptosis), halt the cell cycle, and inhibit enzymes crucial for cancer cell survival. nih.gov

Investigations into Specific Cancer Cell Lines

The cytotoxic effects of toluenesulfonamide and related derivatives have been documented across a range of human cancer cell lines. In one comparative study, a derivative, 2,5-Dichlorothiophene-3-sulfonamide, demonstrated potent cytotoxic activity against cervical cancer (HeLa) and breast cancer (MCF-7, MDA-MB-231) cell lines, with IC50 values indicating significant efficacy. nih.gov

Another study focused on a novel 2,4-Dinitrobenzenesulfonamide derivative, which showed highly selective cytotoxicity for acute leukemia cell lines (K562 and Jurkat) while being non-toxic to normal blood cells. nih.gov Furthermore, a 1,2,4-triazine sulfonamide derivative was shown to inhibit the viability and proliferation of colon cancer cells (DLD-1 and HT-29). mdpi.com

| Derivative | Cancer Cell Line | Cell Type | Activity (IC50 / GI50) | Source |

| N-ethyl toluene-4-sulphonamide | HeLa | Cervical Cancer | 12.74 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast Cancer | 7.13 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast Cancer | 4.62 µM | nih.gov |

| Benzenesulfonamide (B165840) derivative 12d | MDA-MB-468 | Breast Cancer | 3.99 µM | nih.gov |

| Benzenesulfonamide derivative 12i | MDA-MB-468 | Breast Cancer | 1.48 µM | nih.gov |

Mechanisms of Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of sulfonamide derivatives are underpinned by their ability to trigger apoptosis, the body's natural process of eliminating damaged or cancerous cells. Studies have revealed that these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govmdpi.com

For example, a 2,4-Dinitrobenzenesulfonamide derivative was found to induce apoptosis in K562 leukemia cells by increasing the expression of the Fas receptor (part of the extrinsic pathway) and causing a loss of mitochondrial potential (a key event in the intrinsic pathway). nih.gov This same compound also activated caspase-3, an executioner enzyme in the apoptotic cascade. nih.gov In Jurkat leukemia cells, the mechanism involved only the intrinsic pathway. nih.gov Similarly, research on chalcone-sulfonamide hybrids in MCF-7 breast cancer cells showed apoptosis induction through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio and activation of caspases. nih.gov

Beyond direct apoptosis induction, these derivatives can also arrest the cell cycle, preventing cancer cells from dividing. The 2,4-Dinitrobenzenesulfonamide derivative arrested K562 cells in the G2/M phase and Jurkat cells in the G0/G1 phase. nih.gov Chalcone-sulfonamide hybrids also arrested MCF-7 cells at the G2/M phase. nih.gov

Carbonic Anhydrase Inhibition Studies

A prominent mechanism of action for many sulfonamide derivatives, relevant to both their anticancer and other therapeutic applications, is the inhibition of carbonic anhydrases (CAs). nih.gov CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov

In the context of cancer, certain CA isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in various solid tumors. nih.gov They contribute to the acidic microenvironment of tumors, which promotes cancer cell proliferation, invasion, and metastasis. By inhibiting these enzymes, sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to reduced growth and survival. nih.gov

Research has quantified the inhibitory potency of various benzenesulfonamide derivatives against several human CA isoforms (hCA I, II, IX, and XII). Many of these compounds have shown potent inhibition, with inhibition constants (Ki) in the nanomolar range, sometimes exceeding the potency of the standard clinical inhibitor Acetazolamide. nih.govmdpi.com The primary sulfonamide group (-SO2NH2) is crucial for this activity, as it acts as a zinc-binding group within the enzyme's active site. nih.gov

| Derivative Class | CA Isoform | Activity (Ki or IC50) | Source |

| Pyridazinecarboxamide Sulfonamide (10d) | hCA I | Ki: 6.2 nM | nih.gov |

| Pyrazolecarboxamide Sulfonamide (5f) | hCA II | Ki: 9.1 nM | nih.gov |

| Pyrazolecarboxamide Sulfonamide (15) | hCA IX | Ki: 6.1 nM | nih.gov |

| Benzenesulfonamide (8a) | hCA I | Ki: 94.4 nM | nih.gov |

| Benzenesulfonamide (12i) | hCA IX | Ki: 38.8 nM | nih.gov |

| Pyrazole-based Sulfonamide (4g) | hCA XII | IC50: 0.12 µM | researchgate.net |

Isozyme Selectivity Profiling

The investigation of benzenesulfonamide derivatives has demonstrated varied inhibitory actions against different human carbonic anhydrase (hCA) isozymes. While specific profiling for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide is not extensively detailed in the provided research, analysis of structurally related compounds provides insights into potential selectivity. For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have been shown to be selective inhibitors for the cytosolic enzymes hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII nih.gov.

The selectivity of these compounds is influenced by their structural features. For example, compound 15 (6,7-dimethoxy-1-methyl-N-(4-sulfamoylphenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide) displayed a high selectivity index of 219.9 for hCA II over hCA I, 2.0 over hCA IX, and 24.4 over hCA XII nih.gov. The differences in the active sites of the various isozymes are a key factor in determining inhibitor selectivity. Notably, the entrance to the active site of hCA II is significantly narrower due to the presence of Phe131, which is replaced by valine in hCA IX and alanine in hCA XII, affecting the binding of bulky inhibitor molecules mdpi.com.

The following table summarizes the inhibitory activity (Ki in nM) of selected sulfonamide derivatives against four human carbonic anhydrase isozymes, illustrating the potential for isozyme selectivity among this class of compounds.

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 25.7 |

| 10a (4-oxo-N-(4-sulfamoylphenyl)-1-(m-tolyl)-1,4-dihydropyridazine-3-carboxamide) | 79.1 | 8.8 | 26.5 | 110.8 |

| 10d (1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide) | 6.2 | 11.8 | 320.5 | 250.7 |

| 15 (6,7-dimethoxy-1-methyl-N-(4-sulfamoylphenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide) | 725.7 | 3.3 | 6.1 | 80.5 |

| 5f (3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-5-carboxamide) | 3822 | 12.0 | 45.7 | 61.3 |

Data sourced from a study on benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties nih.gov.

Structure-Activity Relationships for CA Inhibition

The structure-activity relationship (SAR) for the inhibition of carbonic anhydrase by sulfonamides is a well-explored area, providing a framework for designing potent and selective inhibitors. The primary interaction involves the sulfonamide group (–SO₂NH₂) coordinating to the zinc ion in the enzyme's active site cnr.it. The nature and position of substituents on the aromatic ring significantly modulate the inhibitory activity and selectivity.

For N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, a 3-methylphenyl substituent was found to be favorable for activity against hCA II, whereas a 3-chlorophenyl group had a negative effect nih.gov. In another series, the presence of a [(4-sulfamoylphenyl)amino]carbonyl substituent at position 3 of a 1-(4-chlorophenyl)pyridazin-4(1H)-one scaffold was beneficial for hCA I inhibitory activity nih.gov.

The spatial arrangement of the molecule also plays a crucial role. For instance, in 4-Chloro-N-(2,4-dimethyl-phenyl)benzene-sulfonamide, the molecule is twisted at the sulfur atom, with the two aromatic rings being tilted relative to each other nih.gov. This conformation, along with intermolecular hydrogen bonding, influences how the inhibitor fits into the active site of the enzyme. Small aromatic sulfonamides derive much of their inhibitory power from the interaction of hydrogen bond acceptors at the para or meta positions with hydrophilic residues within the enzyme's active site nih.gov.

Other Biological Activities under Investigation (e.g., Antiviral, Anti-inflammatory, Antioxidant)

While the primary focus of research on 4-Chloro-N,2-dimethylbenzene-1-sulfonamide derivatives has been on carbonic anhydrase inhibition, the broader class of sulfonamides is known to possess a wide range of biological activities.

Antiviral Activity: Sulfonamide derivatives have been reported to exhibit significant antiviral activity against a variety of viruses, including tobacco mosaic virus (TMV), HIV, and SARS-CoV-2 mdpi.comnih.govnih.govmdpi.comnih.gov. The mechanism of action can vary, with some sulfonamides acting as HIV protease inhibitors, while others may target viral entry or replication processes nih.gov. For example, novel sulfonamide-sydnone hybrids have been shown to inhibit SARS-CoV-2 replication in cell-based assays nih.gov.

Anti-inflammatory Activity: Several sulfonamide derivatives have demonstrated potent anti-inflammatory properties frontiersin.orgnih.gov. Their mechanism of action is often attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. Some sulfonamides have been designed as dual inhibitors of COX-2 and carbonic anhydrases nih.gov. The anti-inflammatory potential of certain sulfonamide-containing compounds has been confirmed in in vivo models, such as the carrageenan-induced rat paw edema test mdpi.com.

Antioxidant Activity: The antioxidant potential of sulfonamide derivatives has also been explored. Certain chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety have been shown to possess the ability to scavenge free radicals like DPPH and ABTS nih.gov. This activity suggests a potential role for these compounds in mitigating oxidative stress-related conditions.

It is important to note that while the sulfonamide scaffold is associated with these activities, specific studies on the antiviral, anti-inflammatory, or antioxidant properties of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide itself are not prominent in the current body of scientific literature.

Research into Specific Therapeutic Areas

The biological activities of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide and its derivatives suggest potential applications in several therapeutic areas, primarily driven by their carbonic anhydrase inhibitory action.

The selective inhibition of tumor-associated hCA IX and hCA XII isoforms makes these compounds promising candidates for anticancer therapy cnr.itchemrxiv.org. These enzymes are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these CAs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.

Furthermore, the inhibition of hCA II and hCA IV is a validated strategy for the treatment of glaucoma nih.gov. These isozymes are involved in the secretion of aqueous humor in the eye, and their inhibition leads to a reduction in intraocular pressure. The development of isozyme-selective inhibitors is crucial to minimize side effects associated with the inhibition of other CAs in the body.

The versatile nature of the arylsulfonamide motif continues to be explored for the development of novel agents for treating a range of disorders, including those affecting the central nervous system nih.gov.

Medicinal Chemistry and Rational Drug Design Based on the 4 Chloro N,2 Dimethylbenzene 1 Sulfonamide Scaffold

Structure-Activity Relationship (SAR) Studies for 4-Chloro-N,2-dimethylbenzene-1-sulfonamide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, relates to its biological activity. These studies involve making systematic changes to the molecule's structure and observing the effects on its efficacy and selectivity.

Impact of Chloro and Methyl Substituents on Biological Efficacy

The chloro and methyl groups on the benzenesulfonamide (B165840) ring are critical determinants of biological activity. The position and nature of these substituents can significantly influence the molecule's interaction with its biological target.

The presence of a chloro group at the C4 position of the benzene (B151609) ring is a common feature in many biologically active sulfonamides. This is often due to the electronic and steric properties it imparts to the molecule. In a related compound, 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, the chloro group is disordered over two sites, indicating some flexibility in its orientation within the crystal lattice. nih.govnih.gov The torsion angle of the molecule, which is a measure of the twist around the S-N bond, is reported to be -75.5 (2)°. nih.govnih.gov

The methyl group at the C2 position of the benzenesulfonamide ring also plays a crucial role. In a series of related compounds, the presence and position of methyl groups on the N-phenyl ring were found to be important for activity. For instance, in 4-chloro-N-(2,4-dimethylphenyl)-2-methyl-benzenesulfonamide, the torsion angle is 67.45 (17)°, and the two aromatic rings are tilted relative to each other by 44.5 (1)°. nih.gov In another isomer, 4-chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide, the asymmetric unit contains three independent molecules with different ring tilt angles (43.0 (2)°, 37.0 (2)°, and 46.0 (1)°), suggesting conformational flexibility that could influence receptor binding. nih.gov

Studies on other sulfonamides have shown that methyl substituents can improve pharmacokinetic properties. nih.govdundee.ac.ukrsc.org For example, a C8-methylsulfonamide substituent was shown to improve properties important for oral administration in a different class of compounds. dundee.ac.ukrsc.org The table below summarizes the structural features of some related sulfonamides.

| Compound Name | Torsion Angle (C-SO2-NH-C) | Dihedral Angle Between Rings | Reference |

| 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | -75.5 (2)° | 63.3 (1)° | nih.govnih.gov |

| 4-chloro-N-(2-chlorophenyl)benzenesulfonamide | 57.6 (3)° | 84.7 (1)° | researchgate.net |

| 4-chloro-N-(2,4-dimethylphenyl)-2-methyl-benzenesulfonamide | 67.45 (17)° | 44.5 (1)° | nih.gov |

| 4-chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide | - | 43.0 (2)°, 37.0 (2)°, 46.0 (1)° | nih.gov |

| 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide | -69.2 (2)° | 57.7 (1)° | nih.govresearchgate.net |

Role of N-Substitution in Modulating Activity and Selectivity

The synthesis of a series of N-substituted sulfonamides allows for the exploration of a wide range of chemical space. nih.gov For example, coupling various amines to a sulfonamide core can generate a library of compounds with diverse biological properties. nih.gov Molecular docking studies can then be used to predict the binding affinities of these new molecules to their target proteins, helping to identify promising candidates for further development. nih.gov

In the context of antibacterial agents, N-substitution can influence the mechanism of action. While traditional sulfonamides inhibit dihydropteroate (B1496061) synthase (DHPS), newer derivatives with different N-substituents may have alternative targets. tandfonline.com For instance, some sulfonamide hybrids have been shown to inhibit other enzymes or disrupt different cellular processes. tandfonline.com

The complexation of sulfonamides with metal ions, such as Ru(III), can also enhance their biological activity. nih.gov The coordination of the metal ion often involves the nitrogen atoms of the sulfonamide group and any heterocyclic substituents, leading to metallodrugs with improved properties compared to the free ligands. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to create novel compounds with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally similar one, while bioisosteric replacement involves swapping specific functional groups for others with similar physicochemical properties. nih.gov

Design of Novel Sulfonamide Frameworks

The design of novel sulfonamide frameworks aims to overcome limitations of existing drugs, such as resistance or poor pharmacokinetic profiles. This can involve significant alterations to the traditional benzenesulfonamide scaffold.

One approach is to move away from the classic 4-aminobenzenesulfonamide structure. tandfonline.com For example, sulfonamides that are not derived from a 4-aminobenzenesulfonamide scaffold have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com These novel frameworks may act through different mechanisms than traditional sulfa drugs. tandfonline.com

Another strategy is to incorporate the sulfonamide group into more complex heterocyclic systems. For example, quinoxaline (B1680401) 1,4-dioxide derivatives containing a sulfonamide group have been synthesized and evaluated as carbonic anhydrase inhibitors. rsc.org The position of the sulfonamide group on the quinoxaline ring was found to be crucial for activity. rsc.org

Incorporation into Hybrid Molecules (e.g., Coumarin-Sulfonamide Hybrids)

Creating hybrid molecules by combining the sulfonamide scaffold with other pharmacologically active moieties is a promising strategy for developing new drugs with enhanced or synergistic effects. nih.govresearchgate.net Coumarin-sulfonamide hybrids, in particular, have attracted significant attention due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. ajchem-a.comajchem-a.comnih.gov

The synthesis of these hybrids typically involves coupling a coumarin (B35378) derivative with a sulfonyl chloride. nih.gov The resulting molecules can be further modified to optimize their activity. For example, a series of coumarin-sulfonamide hybrids were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Some of these compounds showed potent inhibitory activity against hCA IX and hCA XII, which are important targets in cancer therapy. nih.gov

The table below shows the inhibitory activity of some coumarin-sulfonamide hybrids against different hCA isoforms.

| Compound | Target | KI (nM) | Reference |

| 32a | hCA IX | 2.28 | nih.gov |

| AZA (Standard) | hCA IX | 25.0 | nih.gov |

| 32a | hCA XII | 0.54 | nih.gov |

| 32b | hCA XII | 0.54 | nih.gov |

| AZA (Standard) | hCA XII | 5.7 | nih.gov |

Ligand Design and Optimization for Specific Biological Targets

The design and optimization of ligands based on the 4-Chloro-N,2-dimethylbenzene-1-sulfonamide scaffold are aimed at creating highly potent and selective inhibitors for specific biological targets. This process often involves a combination of computational methods, such as molecular docking, and synthetic chemistry.

Molecular docking can be used to predict how a ligand will bind to its target protein and to identify key interactions that contribute to its affinity. nih.gov This information can then be used to guide the design of new analogues with improved binding properties. For example, docking studies have been used to identify sulfonamides with high predicted binding affinities for carbonic anhydrases, which are important targets in cancer. nih.gov

Once promising candidates have been identified through computational screening, they can be synthesized and evaluated in biological assays. The results of these assays can then be used to further refine the design of the ligands, leading to an iterative process of optimization. This approach has been successfully used to develop potent inhibitors for a variety of targets, including enzymes and receptors.

Pharmacophore Modeling and Virtual Screening

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the pharmacophore modeling and virtual screening of the 4-chloro-N,2-dimethylbenzene-1-sulfonamide scaffold. While the broader class of sulfonamides and, more specifically, N-aryl benzenesulfonamides, are extensively studied in medicinal chemistry, this particular compound has not been the subject of dedicated rational drug design studies that have been made publicly available.

The sulfonamide functional group is a well-established pharmacophore in its own right and is present in a wide array of approved therapeutic agents. nih.gov The general class of sulfonamides has been the focus of numerous pharmacophore modeling and virtual screening campaigns to identify inhibitors for various biological targets, including but not limited to carbonic anhydrases, kinases, and antibacterial enzymes. These studies, however, utilize different substitution patterns on the aryl and sulfonamide moieties, and their findings cannot be directly extrapolated to the specific scaffold of 4-chloro-N,2-dimethylbenzene-1-sulfonamide.

For instance, research on benzenesulfonamide derivatives has led to the development of detailed pharmacophore models for targets such as carbonic anhydrase IX, an important anti-cancer target. researchgate.net Similarly, virtual screening of large compound libraries has successfully identified novel sulfonamide-based inhibitors for enzymes like ecto-5'-nucleotidase. nih.gov These endeavors highlight the utility of computational approaches in discovering new drug candidates from the sulfonamide class.

While the synthesis and crystal structure of isomers and related compounds like 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide have been described, these studies primarily focus on their chemical synthesis and solid-state characterization rather than their application in medicinal chemistry and drug design.

Advanced Research Directions and Future Perspectives for 4 Chloro N,2 Dimethylbenzene 1 Sulfonamide Research

Development of Novel and Green Synthetic Methodologies

The synthesis of sulfonamides, a cornerstone of medicinal chemistry for nearly a century, is undergoing a significant transformation driven by the principles of green chemistry. bohrium.com Future research on 4-Chloro-N,2-dimethylbenzene-1-sulfonamide will likely move away from conventional methods, which often rely on stoichiometric reagents and volatile organic solvents, towards more sustainable and efficient protocols.

Key areas of development include:

Catalytic Innovations: The use of novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based systems, can offer higher yields, greater selectivity, and easier separation, reducing waste and energy consumption.

Alternative Solvents: Research is focused on replacing traditional chlorinated solvents with greener alternatives like water, supercritical fluids (e.g., sc-CO2), or bio-based solvents. These not only reduce environmental impact but can also influence reaction kinetics and selectivity.

Energy-Efficient Reactions: Methodologies utilizing microwave irradiation or sonochemistry are being explored to accelerate reaction times from hours to minutes, significantly lowering energy input compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved safety, scalability, and consistency in the synthesis of sulfonamide derivatives. This approach minimizes waste by optimizing reactions in real-time.

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

| Feature | Conventional Synthesis | Emerging Green Methodologies |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane), Toluene (B28343) | Water, Ionic Liquids, Supercritical CO2, Bio-solvents |

| Catalyst | Often stoichiometric bases (e.g., Pyridine) | Reusable solid acid/base catalysts, Nanocatalysts |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation, Ultrasound (minutes) |

| Process Type | Batch processing | Continuous flow chemistry |

| Waste Profile | High volume of organic waste, difficult-to-recycle byproducts | Reduced solvent waste, potential for catalyst recycling |

Promising 'green' synthesis methods have already been published for the broader sulfonamide class, indicating a clear path for developing more environmentally benign ways to produce 4-Chloro-N,2-dimethylbenzene-1-sulfonamide. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the identification and optimization of new therapeutic agents. researchgate.net For a compound like 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, these computational tools offer powerful avenues for future research.

Predictive Modeling: AI/ML algorithms can be trained on vast datasets of existing sulfonamides to build models that predict various properties for novel derivatives. nih.gov This includes predicting biological activity against specific targets, as well as absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing the need for extensive initial lab testing. researchgate.net For instance, ML models are being developed to predict the adsorption behavior of sulfonamide antibiotics by biochar, a strategy that could be adapted to forecast environmental interactions. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from the ground up. nih.govstanford.edu By using the 4-Chloro-N,2-dimethylbenzene-1-sulfonamide scaffold as a starting point, these models could generate novel derivatives optimized for high potency and selectivity against a desired biological target, while designing for synthetic feasibility. stanford.edu

High-Throughput Virtual Screening: AI can screen massive virtual libraries of compounds much faster than physical screening. imarcgroup.com Researchers can use the structure of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide to search for other molecules with similar pharmacophoric features that might bind to a target of interest, identifying promising candidates for synthesis and testing. nih.gov

Table 2: Application of AI/ML Models in Sulfonamide-Based Drug Discovery

| AI/ML Model Type | Application in Compound Design | Potential Impact on 4-Chloro-N,2-dimethylbenzene-1-sulfonamide |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Rapidly estimate the potential efficacy of novel derivatives. |

| Deep Neural Networks (DNN) | Models complex, non-linear relationships in large datasets. researchgate.net | Enhance prediction of ADMET properties and target binding affinity. |

| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired properties. nih.gov | De novo design of next-generation therapeutics based on its core structure. |

| Natural Language Processing (NLP) | Mines scientific literature for data on targets and pathways. | Accelerate hypothesis generation and identify new potential disease applications. |

The integration of AI and ML promises to shorten the drug development timeline and increase the success rate of identifying clinically viable drug candidates derived from the 4-Chloro-N,2-dimethylbenzene-1-sulfonamide template. nih.gov

Exploration of Multi-Targeted Ligands

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex multifactorial diseases like cancer, neurodegenerative disorders, or certain infections. bohrium.comnih.gov The emerging field of polypharmacology focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. sci-hub.se The sulfonamide scaffold is an excellent candidate for developing such multi-target agents due to its versatile structure and well-understood chemistry. bohrium.comresearchgate.net

Future research on 4-Chloro-N,2-dimethylbenzene-1-sulfonamide could involve its strategic modification to create hybrid molecules. This can be achieved by:

Molecular Hybridization: Covalently linking the 4-Chloro-N,2-dimethylbenzene-1-sulfonamide moiety with another pharmacophore known to act on a different, but pathologically relevant, target. For example, combining it with a scaffold known for kinase inhibition could yield a dual-action anticancer agent.

Scaffold Repurposing: Systematically modifying the substituents on both the chlorobenzene (B131634) and dimethylbenzene rings of the molecule to optimize its binding affinity for several distinct protein targets.

The sulfonamide framework has already been successfully used to develop multi-target drugs for conditions ranging from Alzheimer's disease to cancer. bohrium.comsci-hub.se This precedent suggests a high potential for developing derivatives of 4-Chloro-N,2-dimethylbenzene-1-sulfonamide as innovative treatments for complex diseases. nih.gov

Application in Chemical Biology and Proteomics Research

Beyond direct therapeutic use, sulfonamide-containing compounds can serve as powerful tools for chemical biology and proteomics to explore complex biological systems. acs.org Future research can leverage 4-Chloro-N,2-dimethylbenzene-1-sulfonamide in this capacity.

Chemical Probes: The compound can be modified with "tags," such as biotin (B1667282) or a clickable alkyne group, to create chemical probes. These probes can be introduced into cells or cell lysates to identify their direct protein binding partners. Techniques like affinity purification followed by mass spectrometry (AP-MS) can then be used to pull down and identify these target proteins, helping to elucidate the compound's mechanism of action.

Target Deconvolution: For compounds with a known phenotypic effect but an unknown molecular target, proteomics offers a powerful solution. nih.gov Techniques such as thermal proteome profiling (TPP) or quantitative proteomics can identify which proteins in a cell are stabilized or destabilized upon binding to 4-Chloro-N,2-dimethylbenzene-1-sulfonamide, thereby revealing its targets without prior knowledge. nih.gov

Mapping Protein Interactions: Understanding how a small molecule affects protein-protein interaction networks is crucial. nih.gov Sulfonamides and their analogues are being used to probe these interactions with high precision. acs.org By studying how 4-Chloro-N,2-dimethylbenzene-1-sulfonamide perturbs these networks, researchers can gain deeper insights into cellular signaling pathways and disease mechanisms. youtube.com

The application of proteomics in drug discovery adds a critical dimension by facilitating the systematic analysis of proteins across any biological system, which is invaluable for identifying new drug targets and validating lead compounds. youtube.com

Q & A

Advanced Research Question

- HPLC : Quantifies degradation products (e.g., hydrolyzed sulfonic acid) under accelerated stability testing (40°C/75% RH) .

- FTIR : Detects moisture-induced hydrolysis (loss of S=O stretch at 1170 cm⁻¹) .

- DSC : Identifies polymorphic transitions (melting endotherm ~178–183°C) affecting shelf life .

How do chloro and methyl substituents affect interactions with biological targets?

Advanced Research Question

- Chloro Group : Increases lipophilicity (logP ~2.8), enhancing membrane permeability. It also participates in halogen bonding with enzyme active sites (e.g., carbonic anhydrase) .

- Methyl Groups : Reduce solubility but improve metabolic stability by blocking cytochrome P450 oxidation .

Example: Substituting chloro with nitro decreases antibacterial activity by 60%, highlighting its electronic role .

What challenges arise in interpreting crystallographic data for sulfonamides, and how are they addressed?

Advanced Research Question

Challenges:

- Disorder in Crystal Lattices : Methyl groups may exhibit rotational disorder, resolved via refinement with SHELXL .

- Hydrogen Bonding Networks : Ambiguities in N–H···O interactions are clarified using Hirshfeld surface analysis .

Key findings: - Torsion angles (e.g., C–SO₂–NH–C = 67.5°) correlate with bioactivity; deviations >5° reduce potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.